Hidrocloruro de pivmecillinam
Descripción general
Descripción
El hidrocloruro de pivmecillinam es un profármaco del antibiótico betalactámico mecillinam. Es un éster pivaloiloximetil de amdinocillina, que se absorbe bien por vía oral y luego se hidroliza a mecillinam en la mucosa intestinal. Este compuesto se utiliza principalmente para tratar infecciones del tracto urinario no complicadas causadas por bacterias gramnegativas como Escherichia coli, Proteus mirabilis y Staphylococcus saprophyticus .
Aplicaciones Científicas De Investigación
El hidrocloruro de pivmecillinam tiene varias aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria. En química, se utiliza como un compuesto modelo para estudiar reacciones de hidrólisis de ésteres. En biología y medicina, se investiga ampliamente por sus propiedades antibacterianas y su efectividad en el tratamiento de infecciones del tracto urinario. También se estudia por su posible uso en el tratamiento de infecciones causadas por bacterias multirresistentes .
Mecanismo De Acción
El hidrocloruro de pivmecillinam ejerce sus efectos interfiriendo con la biosíntesis de la pared celular bacteriana. Una vez hidrolizado a mecillinam, se une a las proteínas de unión a penicilina, inhibiendo las etapas finales de la síntesis de la pared celular. Esto conduce al debilitamiento de la pared celular bacteriana y, en última instancia, a la muerte de las bacterias .
Safety and Hazards
Pivmecillinam is not suitable for people with any narrowing in the foodpipe or blockage in the stomach or intestines, any condition that leads to a deficiency of a substance called carnitine in the body, a rare metabolic disorder called porphyria, and people who have ever had an allergic reaction to penicillin or cephalosporin-type antibiotics . Severe allergic reactions have happened with this drug. Sometimes, this has been deadly .
Direcciones Futuras
Pivmecillinam is an oral antibiotic with excellent clinical efficacy in the treatment of uncomplicated UTIs. It has been used extensively in Nordic countries with few problems, but, despite this, it is not widely used in other countries. There is emerging in vitro and in vivo evidence of its activity against ESBL-producing organisms and its synergistic potential with β-lactamase inhibitors .
Análisis Bioquímico
Biochemical Properties
Pivmecillinam hydrochloride plays a crucial role in biochemical reactions by interfering with the biosynthesis of the bacterial cell wall. It specifically targets penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall . By binding to these proteins, pivmecillinam hydrochloride inhibits their activity, leading to the weakening and eventual lysis of the bacterial cell wall . This interaction is particularly effective against Gram-negative bacteria, making pivmecillinam hydrochloride a valuable antibiotic for treating infections caused by these organisms .
Cellular Effects
Pivmecillinam hydrochloride exerts significant effects on various types of cells and cellular processes. In bacterial cells, it disrupts cell wall synthesis, leading to cell lysis and death . This disruption affects cell signaling pathways, gene expression, and cellular metabolism, ultimately inhibiting bacterial growth and proliferation . In mammalian cells, pivmecillinam hydrochloride is hydrolyzed to mecillinam, which has minimal impact on human cellular processes .
Molecular Mechanism
The molecular mechanism of action of pivmecillinam hydrochloride involves its conversion to mecillinam in the intestinal mucosa . Mecillinam then binds to penicillin-binding proteins, inhibiting their activity and preventing the cross-linking of peptidoglycan chains in the bacterial cell wall . This inhibition leads to the weakening and eventual lysis of the bacterial cell wall, effectively killing the bacteria . Additionally, mecillinam’s activity is slightly different from that of other penicillins and cephalosporins, making it a unique and valuable antibiotic .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of pivmecillinam hydrochloride have been observed to change over time. The stability and degradation of the compound are important factors in its efficacy. Pivmecillinam hydrochloride is well absorbed following oral administration and is hydrolyzed to mecillinam in the intestinal mucosa . The elimination half-life of mecillinam is approximately 1 to 3 hours, and it is primarily excreted through the kidneys and biliary system . Long-term use of pivmecillinam hydrochloride has been associated with a decrease in blood levels of carnitine, which may have clinical significance .
Dosage Effects in Animal Models
The effects of pivmecillinam hydrochloride vary with different dosages in animal models. Studies have shown that higher doses of pivmecillinam hydrochloride can lead to increased efficacy in treating bacterial infections . At high doses, there may be toxic or adverse effects, including gastrointestinal disturbances and potential depletion of carnitine levels . It is important to carefully monitor and adjust dosages to achieve the desired therapeutic effects while minimizing potential side effects .
Metabolic Pathways
Pivmecillinam hydrochloride is involved in several metabolic pathways. Upon oral administration, it is hydrolyzed to mecillinam in the intestinal mucosa by non-specific esterases . Mecillinam is then absorbed into the bloodstream and distributed to various tissues . The primary route of excretion is through the kidneys and biliary system, with mecillinam being eliminated mostly unchanged . The interaction of pivmecillinam hydrochloride with enzymes and cofactors involved in its metabolism is crucial for its therapeutic efficacy .
Transport and Distribution
Pivmecillinam hydrochloride is well absorbed following oral administration and is hydrolyzed to mecillinam in the intestinal mucosa . Mecillinam is then distributed to various tissues, where it exerts its antibacterial effects . The compound is primarily excreted through the kidneys and biliary system, with mecillinam being eliminated mostly unchanged . The transport and distribution of pivmecillinam hydrochloride within cells and tissues are essential for its therapeutic efficacy .
Subcellular Localization
The subcellular localization of pivmecillinam hydrochloride is primarily within the bacterial cell wall, where it binds to penicillin-binding proteins and inhibits their activity . This localization is crucial for its antibacterial effects, as it prevents the cross-linking of peptidoglycan chains and leads to the weakening and lysis of the bacterial cell wall . In mammalian cells, pivmecillinam hydrochloride is hydrolyzed to mecillinam, which has minimal impact on human cellular processes .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de hidrocloruro de pivmecillinam implica la esterificación de mecillinam con cloruro de pivaloiloximetil. La reacción generalmente tiene lugar en presencia de una base como la trietilamina, que actúa como catalizador. Las condiciones de reacción incluyen el mantenimiento de una temperatura de alrededor de 0-5°C para garantizar la estabilidad de los reactivos y el producto .
Métodos de producción industrial: La producción industrial de this compound sigue una ruta sintética similar pero a mayor escala. El proceso implica el uso de reactores industriales y el control preciso de las condiciones de reacción para garantizar un alto rendimiento y pureza. El producto final se purifica luego utilizando técnicas como la cristalización y la filtración .
Análisis De Reacciones Químicas
Tipos de reacciones: El hidrocloruro de pivmecillinam se somete a hidrólisis en el cuerpo para liberar el antibiótico activo mecillinam. Esta reacción de hidrólisis está catalizada por enzimas en el tracto gastrointestinal .
Reactivos y condiciones comunes: La reacción de hidrólisis requiere la presencia de agua y enzimas específicas que facilitan la ruptura del enlace éster en el this compound .
Productos principales formados: El producto principal formado por la hidrólisis del this compound es mecillinam, que es el antibiótico activo que ejerce sus efectos terapéuticos .
Comparación Con Compuestos Similares
El hidrocloruro de pivmecillinam es único en comparación con otros antibióticos betalactámicos debido a su actividad específica contra bacterias gramnegativas y su impacto mínimo en la microflora vaginal e intestinal normal. Compuestos similares incluyen amdinocillina, pivampicilina y cefditoren pivoxil. El this compound es preferido en ciertos entornos clínicos debido a su menor incidencia de resistencia y menos efectos secundarios .
Propiedades
IUPAC Name |
2,2-dimethylpropanoyloxymethyl (2S,5R,6R)-6-(azepan-1-ylmethylideneamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O5S.ClH/c1-20(2,3)19(27)29-13-28-18(26)15-21(4,5)30-17-14(16(25)24(15)17)22-12-23-10-8-6-7-9-11-23;/h12,14-15,17H,6-11,13H2,1-5H3;1H/t14-,15+,17-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHPXMYLONAGUPC-WKLLBTDKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)N=CN3CCCCCC3)C(=O)OCOC(=O)C(C)(C)C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)N=CN3CCCCCC3)C(=O)OCOC(=O)C(C)(C)C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34ClN3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1045453 | |
Record name | Pivmecillinam hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1045453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32887-03-9 | |
Record name | Pivmecillinam hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32887-03-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pivmecillinam hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032887039 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pivmecillinam hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1045453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6-[[(hexahydro-1H-azepin-1-yl)methylene]amino]-3,3-dimethyl-7-oxo-, (2,2-dimethyl-1-oxopropoxy)methyl ester, monohydrochloride, [2S-(2α,5α,6β)]- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.602 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PIVMECILLINAM HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48FX7N21H2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Mecillinam, the active metabolite of Pivmecillinam hydrochloride?
A1: Mecillinam is a beta-lactam antibiotic that specifically targets penicillin-binding protein 2 (PBP2) in gram-negative bacteria. Unlike other beta-lactams that inhibit multiple PBPs, Mecillinam's selective binding to PBP2 disrupts bacterial cell wall synthesis, leading to cell death. [, , ]
Q2: How is Pivmecillinam hydrochloride metabolized in the body?
A2: Pivmecillinam hydrochloride is a prodrug, meaning it is inactive in its administered form. After oral administration, it is rapidly hydrolyzed to the active compound, Mecillinam. [, ] This conversion occurs primarily in the liver.
Q3: What is the bioavailability of Mecillinam after oral administration of Pivmecillinam hydrochloride tablets?
A3: Research suggests the bioavailability of Mecillinam, following oral administration of Pivmecillinam hydrochloride tablets, is between 65% to 70%. This was determined by comparing the area under the serum concentration-time curves of Mecillinam after intravenous administration versus oral administration of Pivmecillinam hydrochloride. Interestingly, despite the difference in bioavailability, two 200 mg Pivmecillinam hydrochloride tablets deliver a therapeutically equivalent amount of Mecillinam compared to a 200 mg intravenous injection. []
Q4: How stable is Pivmecillinam hydrochloride in human plasma?
A4: Pivmecillinam hydrochloride is known to be unstable in acidic conditions, including acidified human plasma. To address this, researchers developed specific LC-MS/MS methods to quantify both Pivmecillinam and Mecillinam in plasma. These methods involved an acidification step to improve stability during sample processing and storage, allowing for accurate pharmacokinetic studies. []
Q5: Are there differences in the pharmacokinetics of Pivmecillinam hydrochloride between pregnant and non-pregnant women?
A5: While specific details were not provided in the abstract, research has been conducted to investigate the pharmacokinetics of Pivmecillinam hydrochloride in both pregnant and non-pregnant women. [] This information is crucial for establishing safe and effective dosing regimens for the treatment of urinary tract infections during pregnancy.
Q6: Has Pivmecillinam hydrochloride been investigated for use against Chlamydia trachomatis infections?
A6: Despite Mecillinam showing promising in vitro activity against Chlamydia trachomatis, a small-scale study exploring its use for genital chlamydia infections was halted due to a high failure rate. The study observed a low cure rate (only 2 out of 17 patients achieved a cure). Factors like uncertain intracellular availability of Mecillinam and variability in achieving target drug concentrations within cells were identified as potential reasons for the low efficacy. []
Q7: What are the common treatment patterns for uncomplicated urinary tract infections (UTIs) in England, and what is the extent of inappropriate treatment?
A7: A large-scale study using data from the Clinical Practice Research Datalink (CPRD) database analyzed treatment patterns for uncomplicated UTIs in women in England. The study found that nitrofurantoin was the most frequently prescribed first-line treatment (71%), followed by trimethoprim (14.5%). Concerningly, the study revealed a high prevalence (43.5%) of inappropriate treatment, defined as deviations from the recommended drug class, duration, or dose outlined by the NICE UTI guidelines. [] This highlights the need for continued efforts to optimize prescribing practices and promote antimicrobial stewardship in UTI management.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.